
2-Benzyloxy-3-pyridinecarbaldehyde
Vue d'ensemble
Description
2-Benzyloxy-3-pyridinecarbaldehyde, also known as BOPA, is an organic compound of the pyridinecarboxaldehyde. It has a molecular weight of 213.24 and is typically stored at temperatures between 2-8°C . The compound is in liquid form at room temperature .
Synthesis Analysis
While specific synthesis methods for 2-Benzyloxy-3-pyridinecarbaldehyde were not found, a related compound, 4-(benzyloxy)-2-hydroxybenzaldehyde, has been synthesized through the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The IUPAC name for 2-Benzyloxy-3-pyridinecarbaldehyde is 2-(benzyloxy)nicotinaldehyde . The InChI code is 1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 .Physical And Chemical Properties Analysis
2-Benzyloxy-3-pyridinecarbaldehyde is a liquid at room temperature . It has a molecular weight of 213.24 and is typically stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis
2-Benzyloxy-3-pyridinecarbaldehyde, also known as BOPA, is an organic compound of the pyridinecarboxaldehyde family. It’s commonly used in chemical synthesis due to its unique structure and reactivity .
Preparation of Benzyl Ethers and Esters
2-Benzyloxy-3-pyridinecarbaldehyde can be used to prepare benzyl ethers and esters . A study has shown that 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-Benzyloxy-3-pyridinecarbaldehyde, is a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . This method provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxypyridine delivers the active reagent in situ .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
2-phenylmethoxypyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-12-7-4-8-14-13(12)16-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGVNZBUTFREOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

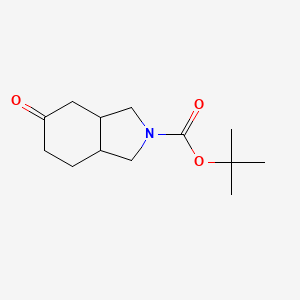


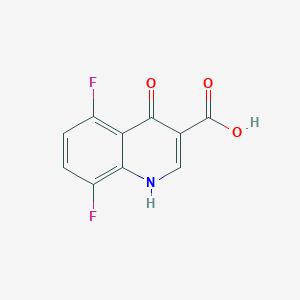
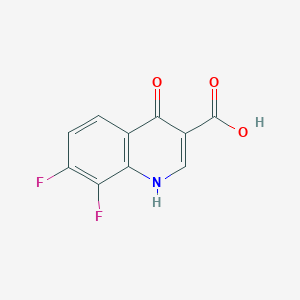
![1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1342558.png)
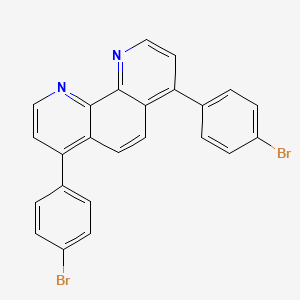

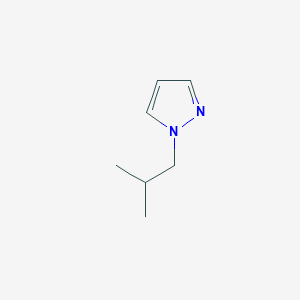

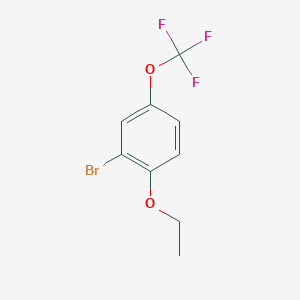

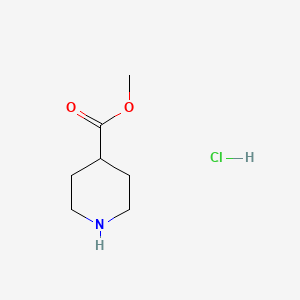
![[2,2'-Bifuran]-5-carboxylic acid](/img/structure/B1342582.png)